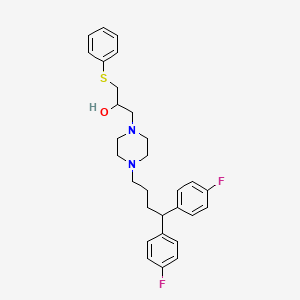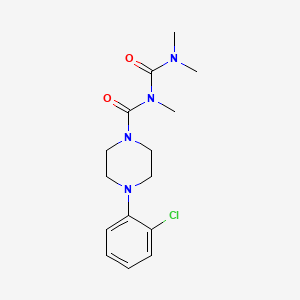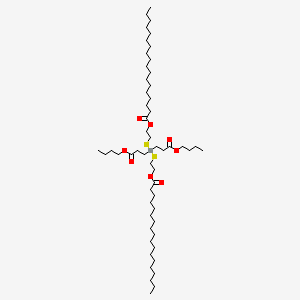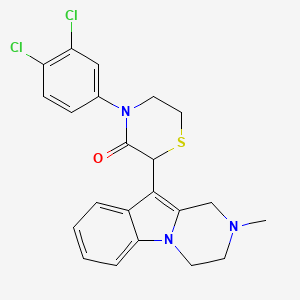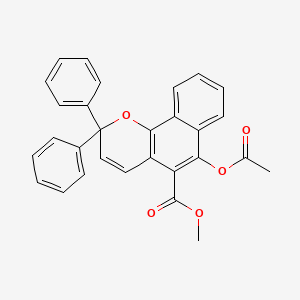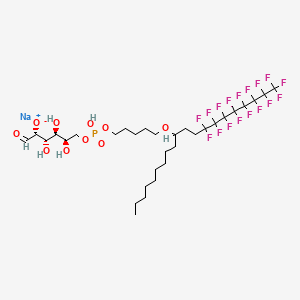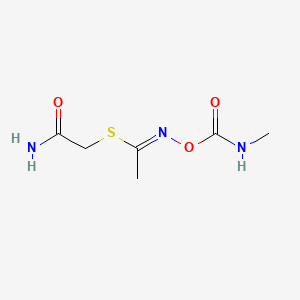
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a molecular formula of C6H11N3O3S. This compound contains a variety of functional groups, including an amide, a carbamate, and a thioether, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:
Formation of the Core Structure: The initial step often involves the formation of the 2-amino-2-oxoethyl backbone through a series of condensation reactions.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize the reaction efficiency.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or thioether groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-oxoethyl N-(((ethylamino)carbonyl)oxy)ethanimidothioate: Similar structure but with an ethyl group instead of a methyl group.
2-Amino-2-oxoethyl N-(((propylamino)carbonyl)oxy)ethanimidothioate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
92065-82-2 |
|---|---|
Formule moléculaire |
C6H11N3O3S |
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C6H11N3O3S/c1-4(13-3-5(7)10)9-12-6(11)8-2/h3H2,1-2H3,(H2,7,10)(H,8,11)/b9-4+ |
Clé InChI |
WTYFBTGEGFZOGF-RUDMXATFSA-N |
SMILES isomérique |
C/C(=N\OC(=O)NC)/SCC(=O)N |
SMILES canonique |
CC(=NOC(=O)NC)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



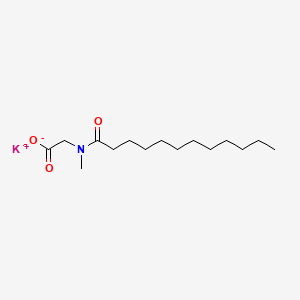
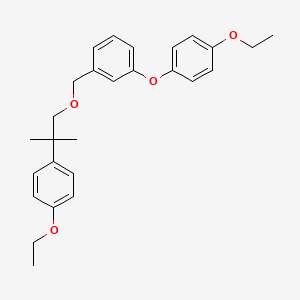

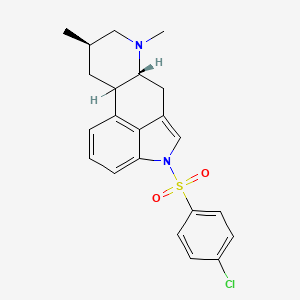
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)


